molecular formula C19H18N2OS B11121301 N-cyclopropyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide

N-cyclopropyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B11121301
M. Wt: 322.4 g/mol
InChI Key: GJTKVGBCXOTZCD-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring. The presence of the cyclopropyl and ethylthiophenyl groups adds to its distinctiveness and potential reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by further functionalization to introduce the cyclopropyl and ethylthiophenyl groups . The reaction conditions often require the use of strong bases like sodium hydroxide and organic solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated derivatives .

Scientific Research Applications

N-cyclopropyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide stands out due to the presence of both the cyclopropyl and ethylthiophenyl groups, which confer unique chemical and biological properties. These structural features can enhance its reactivity and potential as a bioactive compound .

Properties

Molecular Formula

C19H18N2OS

Molecular Weight

322.4 g/mol

IUPAC Name

N-cyclopropyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C19H18N2OS/c1-2-13-9-10-18(23-13)17-11-15(19(22)20-12-7-8-12)14-5-3-4-6-16(14)21-17/h3-6,9-12H,2,7-8H2,1H3,(H,20,22)

InChI Key

GJTKVGBCXOTZCD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CC4

Origin of Product

United States

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